molecular formula C8H13NO2 B3021191 Ethyl 2-amino-1-cyclopentene-1-carboxylate CAS No. 7149-18-0

Ethyl 2-amino-1-cyclopentene-1-carboxylate

Cat. No. B3021191
CAS RN: 7149-18-0
M. Wt: 155.19 g/mol
InChI Key: FMEHILPGLKGSCA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-cyclopentene-1-carboxylate is a compound that can be related to various cycloalkene and cycloalkane derivatives, which are often used in the synthesis of biologically active molecules or as intermediates in organic synthesis. The papers provided discuss several related compounds and their synthesis, which can shed light on the methods that might be applicable to the synthesis and analysis of this compound.

Synthesis Analysis

The synthesis of related cyclopentane and cyclopropane derivatives is well-documented. For instance, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate is achieved through kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which suggests that similar strategies could be employed for the synthesis of this compound . Additionally, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid and other cyclopropane derivatives, such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, involves cycloalkylation and rearrangement reactions, which could be adapted for the synthesis of the this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, which revealed an intramolecular N–H…O hydrogen bond forming an S(6) graph-set motif . This type of analysis is crucial for understanding the three-dimensional conformation and potential reactivity of this compound.

Chemical Reactions Analysis

The chemical reactivity of cycloalkene and cycloalkane carboxylates is influenced by their functional groups and stereochemistry. The papers discuss various reactions, including ring-closing metathesis and diastereoselective Grignard reactions, which are key in constructing cycloalkene skeletons . These reactions could potentially be applied to this compound to introduce different substituents or to modify its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloalkene and cycloalkane derivatives are often determined by their functional groups. For instance, the presence of amino and carboxylate groups can influence the solubility, acidity, and basicity of the compound. The assay for 1-aminocyclopropane-1-carboxylic acid, which is structurally similar to this compound, involves the liberation of ethylene, indicating that such compounds can participate in decarboxylation reactions under certain conditions .

Scientific Research Applications

Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives

Ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives are utilized in the synthesis of various spiro compounds. These compounds show intriguing conformational changes in their molecular structure, evidenced by NMR spectroscopy, highlighting their potential in advanced organic chemistry and materials science (Abe et al., 2010).

Cyclopenteno[b]thiophene Derivatives for Anesthetic and Antiarrhythmic Agents

Ethyl 2-amino-cyclopentene carboxylates have been synthesized as analogs to local anesthetics and antiarrhythmic agents. These compounds demonstrate significant activity by blocking sodium and calcium channels, suggesting their potential in medical applications, particularly in anesthesia and cardiac rhythm management (Al-Obaid et al., 1998).

Development of Bioorganometallic Chemistry

In the field of bioorganometallic chemistry, this compound derivatives are used to create novel carbocyclic amino acid analogs with a ferroceno-fused cyclopentene backbone. These compounds are significant for the preparation of metal-containing peptides, indicating their importance in bioorganometallic research and potential pharmaceutical applications (Hunold et al., 2009).

Ethylene Biosynthesis in Plant Methods

In plant science, this compound is relevant in the context of ethylene biosynthesis. Updated methodologies for analyzing metabolites and enzyme activities in the ethylene biosynthesis pathway involve the use of this compound, showcasing its role in plant physiology research (Bulens et al., 2011).

Synthesis of Fluorinated Analog of 1-Aminocyclopropane Carboxylic Acid

Research on the synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid involves the use of this compound. This synthesis is significant for advancing the understanding of amino acid analogs and their potential applications in various scientific fields (Sloan & Kirk, 1997).

Safety and Hazards

The compound is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301+H311 (toxic if swallowed or in contact with skin), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-aminocyclopentene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEHILPGLKGSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287860
Record name Ethyl 2-aminocyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7149-18-0
Record name 7149-18-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52925
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-aminocyclopent-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-cyclopent-1-enecarboxylic acid ethyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution containing ethyl 2-[(ethoxycarbonyl)-amino]-1-cyclopentene-1-carboxylate (72 g, 0.32 moles) and 25 wt % sodium methoxide in methanol (91.5 mL, 0.40 moles) was refluxed for about 18 hours. Methanol (200 mL) was added during the course of the reaction. The reaction mixture was allowed to cool to ambient temperature then diluted with water and extracted with diethyl ether (5×100 mL). The ether extracts were combined, treated with activated charcoal, dried over sodium sulfate then evaporated to provide 43.8 g of ethyl 2-amino-1-cyclopentene-1-carboxylate as an ivory solid, m.p. 90°-92° C.
Quantity
72 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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91.5 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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